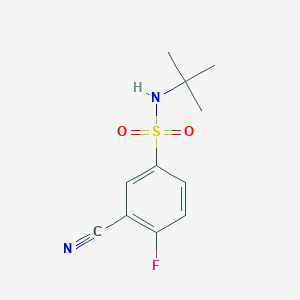

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide

Vue d'ensemble

Description

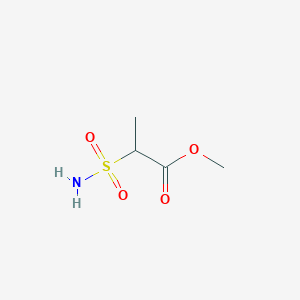

“N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1275247-89-6 . It is used in various scientific research due to its unique properties, making it suitable for applications in drug discovery, material synthesis, and catalysis.

Chemical Reactions Analysis

The specific chemical reactions involving “N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide” are not detailed in the search results. More detailed information might be found in technical documents or peer-reviewed papers related to this compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-tert-butylbenzenesulfonamide, through o-lithiation followed by reaction with ketones and subsequent cyclization mediated by a specific reagent, enables the synthesis of disubstituted and spiro five-membered benzosultams. This method is notable for its high yields and has been documented in the context of chemical synthesis techniques (Liu, Shibata, & Takéuchi, 2002).

tert-Butyl phenyl sulfoxide, a derivative, showcases its utility as a traceless precatalyst for generating sulfenate anions. This approach is distinguished by its byproduct, a gas, which simplifies product purification, demonstrating its efficiency in coupling reactions (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

The sulfonamide group's functionality extends to acting as an activating group for the synthesis of poly(aryl ether sulfonamide)s via nucleophilic aromatic substitution polymerization. This application underscores the sulfonamide's electron-withdrawing capacity to facilitate polymer synthesis (Rebeck & Knauss, 2011).

In the realm of carbonic anhydrase inhibition, alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, through direct fluorination, illustrate the role of halogenation in enhancing both acidity and inhibitory activity. This facet of research into sulfonamide derivatives reflects their potential in enzyme inhibition studies (Blackburn & Türkmen, 2005).

Propriétés

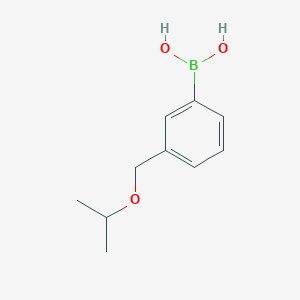

IUPAC Name |

N-tert-butyl-3-cyano-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2S/c1-11(2,3)14-17(15,16)9-4-5-10(12)8(6-9)7-13/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMKVQJMGRUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-cyano-4-fluorobenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)

![3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1526859.png)

![3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one](/img/structure/B1526864.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1526867.png)

![4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1526869.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1526870.png)